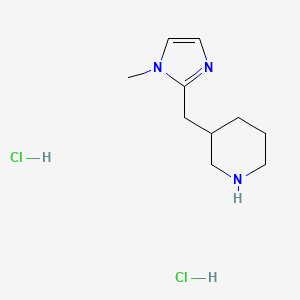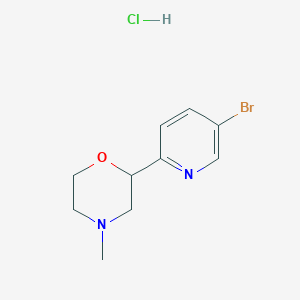
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride
説明
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride is a chemical compound with the empirical formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . It is also known as 5-Bromo-2-methoxypyridine . This compound serves as a building block in various synthetic pathways and has applications in drug development .
Synthesis Analysis
The synthesis of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride involves introducing a bromine atom at the 5-position of a pyridine ring. Specific synthetic routes may vary, but common methods include bromination of the corresponding pyridine precursor using reagents like N-bromosuccinimide (NBS) or other brominating agents. The resulting bromopyridine can then be further functionalized to incorporate the morpholine moiety .
Chemical Reactions Analysis
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and further derivatization. Researchers often utilize it as a precursor for synthesizing more complex molecules .
科学的研究の応用
Synthesis and Chemical Properties
Large-Scale Synthesis of Pyridin Derivatives : Research by Morgentin et al. (2009) describes an efficient methodology for synthesizing pyridin derivatives, including 5-bromo-2-chloropyridine, which is closely related to the compound . This process is suitable for large-scale synthesis, highlighting its industrial and research significance (Morgentin et al., 2009).
Synthesis of Pyridine-Based Libraries : Pierrat, Gros, and Fort (2005) developed a technique for immobilizing 2-chloro-5-bromopyridine on polystyrene, creating a useful scaffold for synthesizing pyridine-based synthons and chromophores. This method opens new avenues for creating libraries of pyridine-based derivatives (Pierrat, Gros, & Fort, 2005).
Covalent Protein Modification : Johnson et al. (2011) explored the inactivation mechanism of dimethylarginine dimethylaminohydrolase by 4-halopyridines, including compounds similar to the one . This research is significant for understanding how small molecules can selectively modify proteins, a crucial aspect in drug development and biological probe design (Johnson et al., 2011).
Suzuki Cross-Coupling Reactions : Ahmad et al. (2017) conducted palladium-catalyzed Suzuki cross-coupling reactions with a 5-bromo-2-methylpyridin derivative, demonstrating the compound's potential in creating novel pyridine derivatives with various biological activities (Ahmad et al., 2017).
Crystal Structure Analysis : A study by Wang et al. (2008) on a Schiff base compound related to the compound of interest shows the potential for analyzing the crystal structure of similar compounds. Such analyses are critical for understanding molecular configurations and their implications in various fields of research (Wang et al., 2008).
作用機序
Target of Action
Bromopyridine derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
Bromopyridine derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromopyridine moiety acts as an electrophile, reacting with a boronic acid or boronate ester to form a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions in which bromopyridine derivatives are often used can lead to the formation of a wide variety of biologically active compounds .
Result of Action
The products of suzuki–miyaura cross-coupling reactions can have a wide range of biological activities, depending on the nature of the boronic acid or boronate ester used in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the yield and selectivity of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a catalyst .
特性
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-4-5-14-10(7-13)9-3-2-8(11)6-12-9;/h2-3,6,10H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJOCAKDUVXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



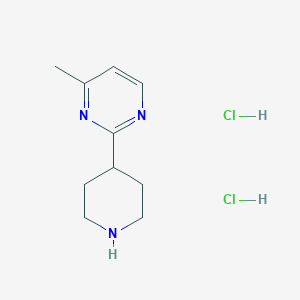
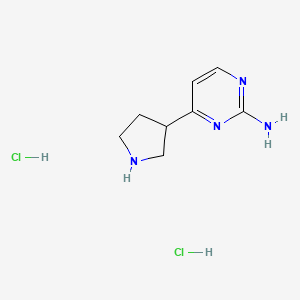
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)

![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)

![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
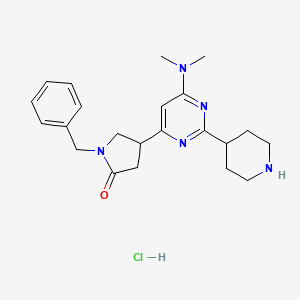
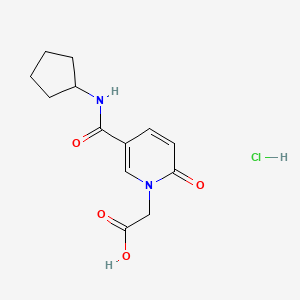
![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)
![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)

